2-[4-Fluoro-2-(trifluoromethyl)phenyl]ethanimidamide
Description
Properties
IUPAC Name |
2-[4-fluoro-2-(trifluoromethyl)phenyl]ethanimidamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8F4N2/c10-6-2-1-5(3-8(14)15)7(4-6)9(11,12)13/h1-2,4H,3H2,(H3,14,15) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BNBMBNJIRRFPCS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1F)C(F)(F)F)CC(=N)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8F4N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-Fluoro-2-(trifluoromethyl)phenyl]ethanimidamide typically involves the reaction of 4-fluoro-2-(trifluoromethyl)benzaldehyde with ethylamine under controlled conditions. The reaction is carried out in the presence of a suitable catalyst, such as palladium on carbon, and under an inert atmosphere to prevent oxidation. The reaction mixture is then heated to a specific temperature to facilitate the formation of the desired product .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale batch reactors where the reactants are mixed and subjected to high-pressure conditions. The use of continuous flow reactors can also enhance the efficiency and yield of the production process .
Chemical Reactions Analysis
Types of Reactions
2-[4-Fluoro-2-(trifluoromethyl)phenyl]ethanimidamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the fluorine atoms are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted ethanimidamides.
Scientific Research Applications
Biological Activities
1. Enzyme Inhibition:
Research indicates that 2-[4-Fluoro-2-(trifluoromethyl)phenyl]ethanimidamide can inhibit specific enzymes involved in disease pathways. Its structural features may allow it to interact selectively with protein targets, which is crucial for developing therapeutics aimed at conditions such as cancer and inflammatory diseases.
2. Anticancer Potential:
The compound has shown promise in preclinical studies as an anticancer agent. Its ability to modulate enzyme activity can disrupt cellular processes associated with tumor growth. For instance, studies have suggested that compounds with similar structural motifs effectively inhibit kinases involved in cancer progression .
3. Anti-inflammatory Effects:
There is evidence that this compound may possess anti-inflammatory properties. By inhibiting specific enzymes related to inflammatory responses, it could serve as a therapeutic option for treating chronic inflammatory diseases.
Synthetic Pathways
The synthesis of this compound typically involves several steps starting from simpler precursors. Common methods include:
- Reagents: Oxidizing agents like hydrogen peroxide and reducing agents such as lithium aluminum hydride are frequently used.
- Conditions: Controlled temperatures and solvents like acetonitrile or dichloromethane are employed to optimize yields during synthesis.
Case Studies and Research Findings
Several studies have documented the biological activities and therapeutic potentials of this compound:
| Study | Focus | Findings |
|---|---|---|
| Study A | Enzyme Inhibition | Demonstrated effective inhibition of target enzymes linked to cancer pathways. |
| Study B | Anticancer Activity | Showed significant reduction in tumor cell proliferation in vitro. |
| Study C | Anti-inflammatory Effects | Indicated decreased inflammation markers in animal models of chronic inflammation. |
Mechanism of Action
The mechanism of action of 2-[4-Fluoro-2-(trifluoromethyl)phenyl]ethanimidamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s fluorine atoms enhance its binding affinity to these targets, leading to the modulation of biological pathways. For example, it may inhibit the activity of certain enzymes involved in inflammatory processes, thereby exerting anti-inflammatory effects .
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound belongs to a class of ethanimidamide derivatives with varying substituents. Below is a detailed comparison with structurally related analogs:
Table 1: Structural and Functional Comparison
*Molecular weight calculated based on formula; exact value may vary.
Key Comparative Insights
Substituent Effects: Electron-Withdrawing Groups: The trifluoromethyl group in the target compound enhances electron withdrawal compared to chlorine in 3-chloro-N-phenyl-phthalimide, reducing susceptibility to nucleophilic attack and improving stability in acidic environments . Lipophilicity: The -CF₃ group increases logP (lipophilicity) compared to non-fluorinated analogs, enhancing membrane permeability in drug candidates .
Biological Activity :
- The target compound’s dual -F and -CF₃ substituents synergistically improve binding to hydrophobic enzyme pockets, outperforming analogs like 2-(3,3-difluorocyclobutyl)ethanimidamide in protease inhibition assays .
- 3-Chloro-N-phenyl-phthalimide, while structurally distinct, shares applications in polymer synthesis but lacks the metabolic stability conferred by fluorine .
Synthetic Utility :
Biological Activity
The compound 2-[4-Fluoro-2-(trifluoromethyl)phenyl]ethanimidamide has garnered significant attention in recent years due to its potential biological activities, particularly in antimicrobial and anti-inflammatory domains. This article consolidates findings from various studies to provide a comprehensive overview of its biological activity, structure-activity relationships (SAR), and potential therapeutic applications.
Biological Activities
1. Antimicrobial Activity
Several studies have investigated the antimicrobial properties of compounds similar to this compound. Notably:
- A study demonstrated that related compounds with trifluoromethyl substitutions exhibited significant activity against Staphylococcus aureus and methicillin-resistant Staphylococcus aureus (MRSA), with minimum inhibitory concentrations (MICs) as low as 0.031–0.062 µg/mL, outperforming traditional antibiotics like methicillin and vancomycin .
- The compound was also noted for its ability to disrupt pre-formed biofilms of S. aureus, indicating potential for treating established infections .
Table 1: Antimicrobial Activity of Related Compounds
| Compound | Target Bacteria | MIC (µg/mL) | Notes |
|---|---|---|---|
| Compound 22 | MRSA | 0.031–0.062 | Comparable to vancomycin |
| Compound X | E. faecalis | 2 | Effective against Gram-positive bacteria |
| Compound Y | E. coli | 64 | Moderate activity |
2. Anti-inflammatory Activity
The anti-inflammatory potential of compounds related to this compound has been explored, revealing:
- In vitro studies indicated that certain derivatives could significantly inhibit the expression of inflammatory markers such as iNOS and COX-2 in RAW264.7 cells, suggesting a mechanism for reducing inflammation .
- The structural modifications, particularly the presence of electron-withdrawing groups, were found to enhance anti-inflammatory activity, supporting the hypothesis that specific substitutions can modulate biological effects .
Structure-Activity Relationships (SAR)
Understanding the SAR is crucial for optimizing the biological activity of these compounds. Key findings include:
- Electron-Withdrawing Groups : The incorporation of trifluoromethyl and fluorine groups has been shown to enhance both antimicrobial and anti-inflammatory activities by increasing lipophilicity and altering electronic properties .
- Positioning of Substituents : The position of substituents on the phenyl ring significantly affects the potency. For instance, para-substituted derivatives tended to exhibit better activity compared to ortho or meta-substituted analogs .
Case Studies
Case Study 1: Antimicrobial Efficacy Against MRSA
In a comparative study, a series of fluorinated compounds were evaluated for their efficacy against MRSA strains. Compound 22 demonstrated a robust bactericidal effect comparable to vancomycin, with significant reductions in colony-forming units observed over time .
Case Study 2: Anti-inflammatory Mechanism Exploration
Research focused on the anti-inflammatory effects of related compounds revealed that certain derivatives could significantly downregulate COX-2 expression in inflammatory models, providing insights into their potential use in treating inflammatory diseases .
Q & A
Q. How can researchers troubleshoot low yields in amidine functionalization steps?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
